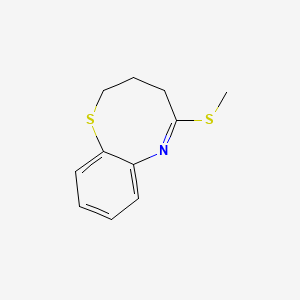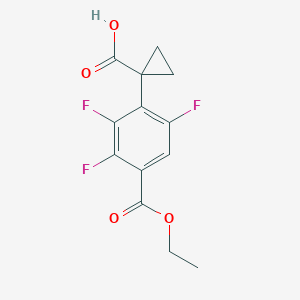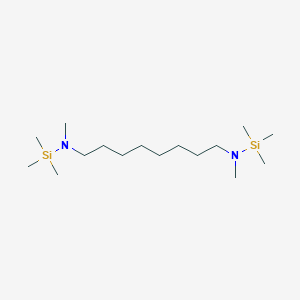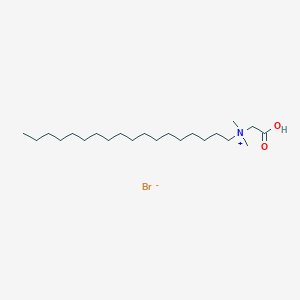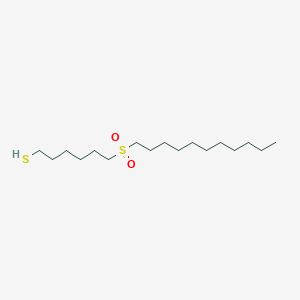
6-(Undecane-1-sulfonyl)hexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Undecane-1-sulfonyl)hexane-1-thiol is an organic compound that features both a sulfonyl group and a thiol group. This compound is part of the broader class of thiols, which are known for their distinctive sulfur-containing functional groups. Thiols are often characterized by their strong odors and their ability to form strong bonds with metals, making them useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Undecane-1-sulfonyl)hexane-1-thiol typically involves the reaction of an alkyl halide with a thiol in the presence of a base. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with a thiolate anion to form the desired thiol compound . The reaction conditions often include a polar aprotic solvent and a strong base to deprotonate the thiol, enhancing its nucleophilicity.
Industrial Production Methods
Industrial production of thiols, including this compound, often involves similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ catalysts to increase reaction rates and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Undecane-1-sulfonyl)hexane-1-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, polar aprotic solvents, strong bases.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Aplicaciones Científicas De Investigación
6-(Undecane-1-sulfonyl)hexane-1-thiol has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Undecane-1-sulfonyl)hexane-1-thiol involves its thiol group, which can form strong bonds with metal ions and participate in redox reactions. The sulfonyl group can also engage in various chemical interactions, enhancing the compound’s reactivity and stability. These properties make it effective in applications requiring strong metal-thiol interactions and redox activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Undecanethiol: Similar in structure but lacks the sulfonyl group.
11-Mercapto-1-undecanol: Contains a hydroxyl group instead of a sulfonyl group.
11-Bromo-1-undecanethiol: Contains a bromine atom instead of a sulfonyl group.
Uniqueness
6-(Undecane-1-sulfonyl)hexane-1-thiol is unique due to the presence of both a sulfonyl group and a thiol group, which confer distinct chemical properties. The sulfonyl group enhances the compound’s stability and reactivity, while the thiol group allows for strong metal binding and participation in redox reactions .
Propiedades
Número CAS |
136954-09-1 |
|---|---|
Fórmula molecular |
C17H36O2S2 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
6-undecylsulfonylhexane-1-thiol |
InChI |
InChI=1S/C17H36O2S2/c1-2-3-4-5-6-7-8-10-13-16-21(18,19)17-14-11-9-12-15-20/h20H,2-17H2,1H3 |
Clave InChI |
GUKBGIUHOYWIOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCS(=O)(=O)CCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
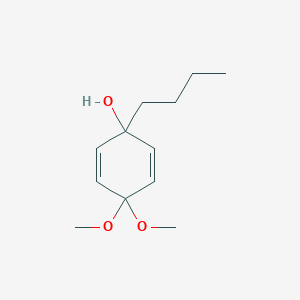
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
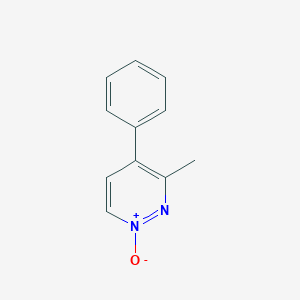
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
